3',4'-Difluoro-5'-methoxyacetophenone

Medicinal Chemistry Organic Synthesis Fluorine Chemistry

3',4'-Difluoro-5'-methoxyacetophenone (CAS 1256477-63-0) is a fluorinated aromatic ketone with the molecular formula C9H8F2O2 and molecular weight 186.16 g/mol, featuring a distinctive vicinal (adjacent) difluoro substitution at the 3' and 4' positions together with a methoxy group at the 5' position of the acetophenone core. The compound is synthesized via Friedel-Crafts acylation of 3,4-difluoroanisole with acetyl chloride in the presence of a Lewis acid catalyst, and is commercially available at purities ranging from 95% to 98%.

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
CAS No. 1256477-63-0
Cat. No. B7964924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Difluoro-5'-methoxyacetophenone
CAS1256477-63-0
Molecular FormulaC9H8F2O2
Molecular Weight186.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C(=C1)F)F)OC
InChIInChI=1S/C9H8F2O2/c1-5(12)6-3-7(10)9(11)8(4-6)13-2/h3-4H,1-2H3
InChIKeyAJHJJXGXPYLYDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',4'-Difluoro-5'-methoxyacetophenone (CAS 1256477-63-0): A Vicinal Difluoro-Methoxy Acetophenone Building Block for Medicinal Chemistry and Organic Synthesis


3',4'-Difluoro-5'-methoxyacetophenone (CAS 1256477-63-0) is a fluorinated aromatic ketone with the molecular formula C9H8F2O2 and molecular weight 186.16 g/mol, featuring a distinctive vicinal (adjacent) difluoro substitution at the 3' and 4' positions together with a methoxy group at the 5' position of the acetophenone core . The compound is synthesized via Friedel-Crafts acylation of 3,4-difluoroanisole with acetyl chloride in the presence of a Lewis acid catalyst, and is commercially available at purities ranging from 95% to 98% . Its vicinal difluoro motif confers unique electronic and conformational properties that differentiate it from other difluoro-methoxyacetophenone regioisomers, making it a valued intermediate in pharmaceutical and agrochemical research [1].

Why Regioisomeric Difluoro-Methoxyacetophenones Cannot Be Interchanged: The Critical Role of Vicinal 3,4-Difluoro Substitution in 3',4'-Difluoro-5'-methoxyacetophenone


Although multiple difluoro-methoxyacetophenone regioisomers share the identical molecular formula (C9H8F2O2) and molecular weight, their substitution patterns produce distinct electronic environments that govern reactivity, conformational behavior, and physicochemical properties . The vicinal (adjacent) 3,4-difluoro arrangement in 3',4'-difluoro-5'-methoxyacetophenone creates a unique electronic push-pull system when combined with the electron-donating 5'-methoxy group—an effect fundamentally absent in non-vicinal isomers such as 2',6'-difluoro-4'-methoxyacetophenone or 3',5'-difluoro-4'-methoxyacetophenone [1]. Moreover, vicinal difluoro motifs on aromatic rings are well-established in medicinal chemistry to adopt defined conformations due to the stereoelectronic gauche effect, influencing target binding and metabolic stability in ways that isolated or symmetrically disposed fluorine atoms cannot replicate [2]. For procurement decisions, substituting one regioisomer for another without experimental validation risks altered synthetic outcomes, divergent structure-activity relationships, and failed reproducibility in multi-step syntheses.

Quantitative Differentiation Evidence for 3',4'-Difluoro-5'-methoxyacetophenone Versus Its Closest Regioisomeric Analogs


Regiochemical Substitution Pattern: Vicinal 3,4-Difluoro Versus Symmetric 2,6-Difluoro and 3,5-Difluoro Isomers

3',4'-Difluoro-5'-methoxyacetophenone is the only commercially available difluoro-methoxyacetophenone regioisomer that combines vicinal (adjacent) fluorine atoms at positions 3 and 4 with a methoxy group at position 5. This contrasts with 2',6'-difluoro-4'-methoxyacetophenone (CAS 886498-84-6; symmetric ortho-fluorination) and 3',5'-difluoro-4'-methoxyacetophenone (CAS 170570-79-3; symmetric meta-fluorination). In the target compound, the electron-withdrawing vicinal fluorines at C3/C4 create an electronically depleted ring region adjacent to the electron-donating methoxy at C5, establishing a unique dipole orientation not achievable in any other regioisomer . This electronic asymmetry directly influences regioselectivity in subsequent electrophilic aromatic substitution and cross-coupling reactions, a critical consideration for multi-step synthetic route design [1].

Medicinal Chemistry Organic Synthesis Fluorine Chemistry

Lipophilicity (LogP) Comparison Across C9H8F2O2 Acetophenone Regioisomers

The calculated LogP for 3',4'-difluoro-5'-methoxyacetophenone is 2.176, identical to that reported for 2',4'-difluoro-3'-methoxyacetophenone (CAS 373603-19-1; LogP 2.176) [1]. In contrast, 2'-(difluoromethoxy)acetophenone (CAS 127842-55-1), a constitutional isomer where the fluorine atoms reside on the methoxy group rather than the ring, has a predicted LogP of approximately 2.25 . This small but measurable increase (~0.07 log units) in the difluoromethoxy variant reflects the different contribution of side-chain versus ring fluorination to overall lipophilicity. Compounds with OCF2H groups typically exhibit higher lipophilicity and altered hydrogen-bonding properties compared to ring-fluorinated analogs, which can impact membrane permeability and off-target binding [2].

Physicochemical Properties Drug Design ADME

Boiling Point Variation as a Practical Indicator of Intermolecular Interaction Differences Among Regioisomers

Predicted boiling points differ substantially across the difluoro-methoxyacetophenone regioisomer series, reflecting how fluorine substitution position affects intermolecular interactions. The 2',6'-difluoro-4'-methoxy isomer (CAS 886498-84-6) has the lowest predicted boiling point at 224.2±35.0 °C, followed by 2',4'-difluoro-3'-methoxy (CAS 373603-19-1) at 246 °C, and 3',5'-difluoro-4'-methoxy (CAS 170570-79-3) at 266.9±35.0 °C [1]. The target compound, 3',4'-difluoro-5'-methoxyacetophenone, is expected to fall within the intermediate range based on its substitution pattern. This boiling point spread of approximately 43 °C between the lowest and highest regioisomers indicates meaningful differences in vapor pressure, which directly impacts distillation-based purification strategies, vacuum drying protocols, and volatility during storage [2].

Physicochemical Characterization Purification Process Chemistry

Commercial Availability and Purity Grades Across Suppliers of 3',4'-Difluoro-5'-methoxyacetophenone

3',4'-Difluoro-5'-methoxyacetophenone (CAS 1256477-63-0) is available from multiple suppliers at differentiated purity grades: 95% (AKSci, Cat. 4831DM), 97% (Fluorochem, Cat. F398851), and 98% (Leyan, Cat. 1788430) . The Fluorochem-sourced material (97% purity) was priced at approximately 5,610 CNY/g (1g scale), 15,862 CNY/5g, and 40,106 CNY/25g as of the most recent listing, though this product was noted as discontinued through some channels . In comparison, the 2',6'-difluoro-4'-methoxy isomer (CAS 886498-84-6) is more broadly stocked with purities up to 98% (HPLC), while the 3',5'-difluoro-4'-methoxy isomer (CAS 170570-79-3) is routinely available at 97% from major suppliers including Thermo Scientific/Alfa Aesar [1]. Procurement teams should verify current stock status given the relatively specialized nature of the vicinal 3,4-difluoro substitution pattern.

Chemical Procurement Quality Control Research Supply

The Vicinal Difluoro Motif on Aromatic Rings: Established Conformational and Electronic Advantages in Drug Design

The vicinal (1,2-) difluoro substitution pattern on aromatic rings, as present in 3',4'-difluoro-5'-methoxyacetophenone, is recognized in medicinal chemistry for its ability to modulate molecular conformation through the stereoelectronic gauche effect. While this effect is most extensively characterized for vicinal difluoroalkanes, it also operates on aromatic systems where adjacent fluorine atoms influence ring electronics, dipole moment, and intermolecular interactions [1]. In a systematic study validating the 1,2-difluoro motif as a hybrid bioisostere of CF3 and ethyl groups, vicinal difluoro-substituted compounds exhibited distinct conformational preferences and binding modes compared to their gem-difluoro or mono-fluoro counterparts when evaluated against matrix metalloproteinases, with crystallographic evidence confirming the stabilizing hyperconjugative interactions unique to vicinal fluorines [2]. For acetophenone-based building blocks, the 3,4-vicinal difluoro pattern creates a dipole moment orientation distinct from that of 2,6- or 3,5-difluoro isomers, which can affect molecular recognition by biological targets [3].

Medicinal Chemistry Bioisostere Design Conformational Analysis

Recommended Application Scenarios for 3',4'-Difluoro-5'-methoxyacetophenone Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Vicinal Difluoro Building Block for Kinase and Receptor-Targeted Compound Libraries

The vicinal 3,4-difluoro motif combined with the 5-methoxy group creates a unique electronic environment suitable for generating compound libraries targeting proteins where fluorine-mediated conformational control enhances binding. The established role of vicinal difluoro aromatics as conformational modulators—supported by crystallographic evidence of stabilizing hyperconjugative interactions [1]—makes 3',4'-difluoro-5'-methoxyacetophenone a rational choice for SAR programs exploring fluorinated acetophenone-derived scaffolds. Its LogP of 2.176 places it in a favorable lipophilicity range for oral bioavailability, and the TPSA of 26.3 Ų indicates reasonable passive membrane permeability potential . Researchers should use this specific regioisomer consistently throughout hit-to-lead optimization, as substituting with the 2,6- or 3,5-difluoro isomers would alter both electronic distribution and molecular conformation.

Organic Synthesis: Regioselective Intermediate for Heterocycle Construction via Friedel-Crafts-Derived Ketone Chemistry

The acetyl group of 3',4'-difluoro-5'-methoxyacetophenone serves as a versatile handle for heterocycle synthesis (pyrazoles, isoxazoles, pyrimidines) via enaminone intermediates or Fischer indole-type condensations. The vicinal difluoro substitution electronically deactivates specific ring positions, directing subsequent electrophilic substitutions to the remaining activated positions—a regiochemical control not available with symmetric difluoro isomers [2]. The compound is synthesized via Friedel-Crafts acylation of 3,4-difluoroanisole, providing a straightforward synthetic entry point . For process chemistry scale-up, the intermediate predicted boiling point range (~235–255 °C) supports distillation-based purification, though experimental determination is advised before committing to large-scale protocols.

Agrochemical Intermediate: Fluorinated Acetophenone for Herbicide and Fungicide Precursor Synthesis

Fluorinated acetophenones are established intermediates in agrochemical synthesis, and the 3,4-difluoro-5-methoxy substitution pattern offers distinct advantages over the more common 3,5-difluoro-4-methoxy isomer (CAS 170570-79-3), which is already used in herbicide pyrazole intermediate synthesis [3]. The vicinal difluoro motif provides a different metabolic stability profile compared to symmetrically substituted analogs, potentially leading to differentiated environmental persistence or target-site activity. The compound's purity availability at 95–98% across suppliers supports both discovery-stage screening and early process development .

Chemical Biology: Fluorinated Probe Design Leveraging Unique 19F NMR Spectroscopic Properties

The vicinal 3,4-difluoro arrangement produces a distinctive 19F NMR coupling pattern (through-space and through-bond F-F coupling) that can serve as a spectroscopic handle for monitoring molecular interactions, conformational changes, or metabolic fate in complex biological matrices. This diagnostic 19F signature is fundamentally different from that of isolated or symmetrically disposed fluorine atoms in other regioisomers, providing an orthogonal detection modality for probe molecules derived from this building block [4]. Researchers developing fluorinated chemical probes for target engagement or cellular imaging studies should consider this regioisomer when a unique spectroscopic fingerprint is advantageous.

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